N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound, with its unique structural components, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the Fischer indolisation process, followed by N-alkylation . The reaction conditions often involve solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) and reagents such as thionyl chloride and triethylamine . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing by-products.
Chemical Reactions Analysis
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its indole core makes it a candidate for exploring biological activities such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include antiviral, anticancer, and anti-inflammatory treatments.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-cyclopentyl-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can be compared to other indole derivatives such as:
- N-cyclopentyl-2-(4-methoxy-phenyl)-acetamide
- N-cycloheptyl-2-phenyl-acetamide
- N-cyclopentyl-2-(4-propylphenoxy)acetamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the indole core and the sulfanyl group in this compound distinguishes it from other related compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-8-2-3-9-18(17)14-25-15-22(20-12-6-7-13-21(20)25)27-16-23(26)24-19-10-4-5-11-19/h2-3,6-9,12-13,15,19H,4-5,10-11,14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNFGNNZAJUCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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